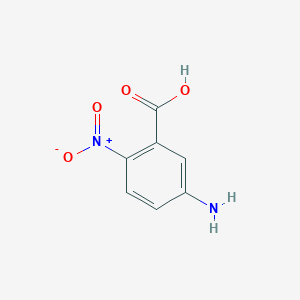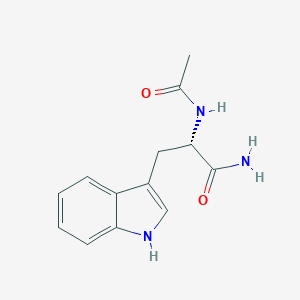
N-アセチル-L-トリプトファンアミド
概要
説明
N-Acetyl-L-tryptophanamide is an organic compound with the chemical formula C13H15N3O2. It is an N-terminal and C-terminal blocked analogue of L-tryptophan. This compound is known for its intrinsic fluorescence, making it useful in studies involving fluorescence and fluorescence enhancement .
科学的研究の応用
N-Acetyl-L-tryptophanamide has several scientific research applications:
Chemistry: It is used as a model compound in fluorescence studies due to its intrinsic fluorescence properties.
Biology: The compound is used in studies involving protein interactions and dynamics.
Industry: The compound is used in the synthesis of various industrial chemicals and pharmaceuticals.
作用機序
Target of Action
N-Acetyl-L-tryptophanamide (NATA) is an N-terminal and C-terminal blocked analogue of L-tryptophan
Mode of Action
It is known that nata, like l-tryptophan, has intrinsic fluorescence . This property makes it useful in studies involving fluorescence and fluorescence enhancement .
Result of Action
Its intrinsic fluorescence property makes it useful in studies involving fluorescence and fluorescence enhancement .
Action Environment
It is known that nata is a white to off-white powder that is stable at a storage temperature of -20°c .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-L-tryptophanamide typically involves the acetylation of L-tryptophan. The process can be summarized as follows:
Dissolution: L-tryptophan is dissolved in an appropriate solvent.
Acetylation: Acetic anhydride is added to the reaction system as the acetylation reagent.
Reaction Conditions: The reaction is carried out under suitable conditions to combine the acetyl group (CH3CO) with the amino group of L-tryptophan, forming N-Acetyl-L-tryptophanamide.
Purification: The product is purified through crystallization, filtration, and drying to obtain pure N-Acetyl-L-tryptophanamide.
Industrial Production Methods: Industrial production methods for N-Acetyl-L-tryptophanamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Dissolution: Dissolving L-tryptophan in large volumes of solvent.
Controlled Acetylation: Adding acetic anhydride in a controlled manner to ensure complete reaction.
Large-Scale Purification: Using industrial-scale crystallization and filtration techniques to purify the product.
化学反応の分析
Types of Reactions: N-Acetyl-L-tryptophanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions can modify the amide group, but these are not typical for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the amide group.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can be used for oxidation reactions.
Reducing Agents: Mild reducing agents can be used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives.
Reduction Products: Reduction can yield amine derivatives.
Substitution Products: Substitution reactions can produce a range of substituted amides.
類似化合物との比較
L-Tryptophan: The parent compound, which lacks the acetyl and amide groups.
N-Acetyl-L-tryptophan: Similar to N-Acetyl-L-tryptophanamide but lacks the amide group.
N-Acetyl-L-tryptophan methyl ester: A methyl ester derivative of N-Acetyl-L-tryptophan.
Uniqueness: N-Acetyl-L-tryptophanamide is unique due to its dual blocking of the N-terminal and C-terminal, which imparts stability and specific fluorescence properties. This makes it particularly useful in fluorescence studies and as a model compound for studying protein interactions .
特性
IUPAC Name |
(2S)-2-acetamido-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(17)16-12(13(14)18)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12,15H,6H2,1H3,(H2,14,18)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIZKAMDMBRKJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946617 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-79-8 | |
| Record name | N-Acetyl-L-tryptophanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyltryptophanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(1-Hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-L-tryptophanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


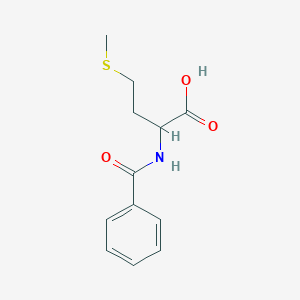

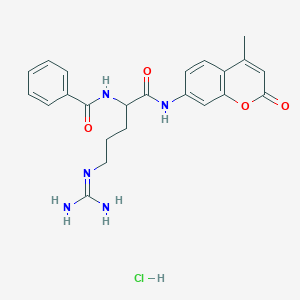


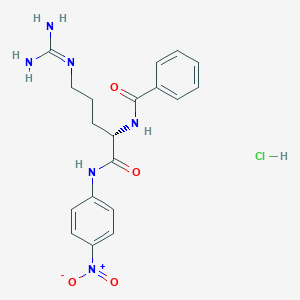

![cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B556318.png)
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)
![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)


